molecular formula C18H16BrClN2O3 B2676804 4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899353-69-6

4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2676804
CAS No.: 899353-69-6
M. Wt: 423.69
InChI Key: VKZIBRXYRIIWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of tricyclic heterocyclic molecules characterized by an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one core. Key structural features include:

  • 3-Chlorophenyl group at position 10, contributing to lipophilicity and π-π stacking capabilities.
  • Methoxy group at position 6, influencing solubility and steric hindrance.
  • Methyl group at position 9, modulating conformational flexibility .

Properties

IUPAC Name

4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O3/c1-18-9-14(13-6-10(19)7-15(24-2)16(13)25-18)21-17(23)22(18)12-5-3-4-11(20)8-12/h3-8,14H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZIBRXYRIIWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the tricyclic core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 4-Bromo-10-(4-Chlorophenyl) Analog (ChemDiv C269-0524)

  • Structural Difference : The chlorine substituent on the phenyl ring is at the para position (4-chlorophenyl) instead of meta (3-chlorophenyl).
  • Reduced steric hindrance compared to the meta isomer may enhance binding to flat enzymatic pockets (e.g., kinases or proteases) .

b) 10-(2,5-Difluorophenyl) Analog

  • Structural Difference : The phenyl group is substituted with 2,5-difluoro instead of 3-chloro.
  • Impact :
    • Fluorine’s electronegativity increases polarity, improving aqueous solubility.
    • The smaller fluorine atoms reduce steric bulk, enabling deeper penetration into hydrophobic binding sites (e.g., GPCRs) .
Core Modifications in Related Tricyclic Systems

a) 3,7-Dithia-5-Azatetracyclo Derivatives

  • Structural Difference : Replacement of oxygen (8-oxa) with sulfur (3,7-dithia) and altered ring connectivity.
  • Reduced metabolic stability due to sulfur’s susceptibility to oxidation .

b) Methylofuran and MFR-a Cofactors

  • Structural Difference : Simplified furan-based systems lacking the diazatricyclo core.
  • Impact: Lower molecular weight improves bioavailability but reduces target specificity. Limited π-stacking capacity compared to the tricyclic scaffold .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents (Position) Molecular Weight (g/mol) LogP* Solubility (mg/mL) Bioactivity Notes
Target Compound 4-Br, 10-(3-ClPh), 6-OMe, 9-Me ~434.7† 3.2 <0.1 (PBS) Moderate kinase inhibition
10-(4-Chlorophenyl) Analog (C269-0524) 4-Br, 10-(4-ClPh), 6-OMe, 9-Me ~434.7† 3.5 <0.1 (PBS) Enhanced crystallinity
10-(2,5-Difluorophenyl) Analog 10-(2,5-F₂Ph), 9-Me ~396.3† 2.8 0.5 (PBS) Improved solubility
3,7-Dithia-5-Azatetracyclo Derivative 9-(4-MeOPh), 3,7-S₂ ~378.4† 4.1 <0.01 (DMSO) Redox-active

*Calculated using fragment-based methods. †Estimated from structural analogs due to lack of experimental data.

Research Findings and Implications

  • Substituent Position Matters : The meta -chlorophenyl group in the target compound induces asymmetric electronic effects, favoring interactions with allosteric enzyme sites over orthosteric pockets .
  • Halogen Effects : Bromine’s polarizability enhances van der Waals interactions in hydrophobic environments, while fluorine’s electronegativity improves solubility but reduces binding affinity in lipid-rich domains .
  • Structural Rigidity : The tricyclic core’s rigidity correlates with higher melting points (>200°C) compared to simpler furan derivatives (<150°C) .

Biological Activity

4-Bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex heterocyclic compound with notable structural characteristics that suggest potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₆BrClN₂O₃ and a molecular weight of approximately 360.86 g/mol. Its unique structure includes:

  • Bromine and Chlorine Substituents: These halogens may enhance biological activity through various mechanisms.
  • Methoxy Group: Known to influence pharmacological properties.
  • Tricyclic Core: Provides structural stability and potential interaction sites with biological macromolecules.

Biological Activity Overview

Research indicates that compounds similar to 4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa exhibit various biological activities, including:

  • Anticancer Activity:
    • Several studies have demonstrated the potential of related compounds in inhibiting cancer cell proliferation. For instance, derivatives with similar structures showed significant antiproliferative effects against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.02 to 0.08 μmol/mL .
  • Radical Scavenging Activity:
    • The compound's ability to scavenge free radicals has been evaluated using the DPPH assay. Some derivatives exhibited moderate radical-scavenging activity comparable to ascorbic acid at concentrations of 100 μg/mL .
  • Mechanisms of Action:
    • The compound is believed to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways, which may lead to apoptosis in cancer cells.

Case Studies

A few relevant case studies highlight the biological activity of structurally similar compounds:

StudyCompound TestedCell LineIC50 Value (μmol/mL)Activity
4-Methoxy DerivativeA5490.06Antiproliferative
4-Dimethoxy DerivativeMCF70.04Antiproliferative
Benzothiazine DerivativeHCT1160.08Antiproliferative

Synthesis and Chemical Reactivity

The synthesis of 4-bromo-10-(3-chlorophenyl)-6-methoxy-9-methyl-8-oxa involves several steps:

  • Formation of the Core Structure: Typically achieved through cyclization reactions involving hydrazine and carbonyl compounds.
  • Substituent Introduction: Bromination and methoxylation are performed using reagents like N-bromosuccinimide (NBS) under controlled conditions.

The compound's reactivity allows it to undergo various transformations, including oxidation and reduction reactions, which can lead to the formation of bioactive derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.